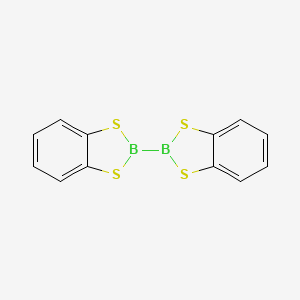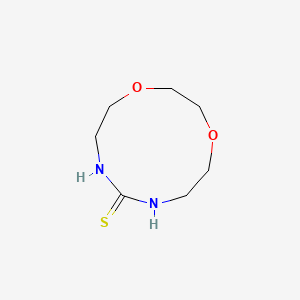
1,9-Dioxa-4,6-diazacycloundecane-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dioxa-4,6-diazacycloundecane-5-thione is a heterocyclic compound with the molecular formula C7H14N2O2S It is characterized by the presence of two oxygen atoms, two nitrogen atoms, and a sulfur atom within an eleven-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and concentration of reactants. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1,9-Dioxa-4,6-diazacycloundecane-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Halogenated or aminated derivatives
科学的研究の応用
1,9-Dioxa-4,6-diazacycloundecane-5-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and radiotherapy.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1,9-Dioxa-4,6-diazacycloundecane-5-thione involves its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that can further interact with biological targets.
類似化合物との比較
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be compared with other similar compounds, such as:
1,9-Dioxa-4,6-diazacycloundecane-5-one: Similar structure but with a carbonyl group instead of a thione group. This compound has different reactivity and applications.
1,9-Dioxa-4,6-diazacycloundecane-5-sulfone: Contains a sulfone group instead of a thione group. This compound is more oxidized and has different chemical properties.
1,9-Dioxa-4,6-diazacycloundecane-5-thiol: Contains a thiol group instead of a thione group. This compound is more reactive towards oxidation and can form disulfides.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
74804-38-9 |
|---|---|
分子式 |
C7H14N2O2S |
分子量 |
190.27 g/mol |
IUPAC名 |
1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C7H14N2O2S/c12-7-8-1-3-10-5-6-11-4-2-9-7/h1-6H2,(H2,8,9,12) |
InChIキー |
SYPFBQADWONXCW-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCNC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
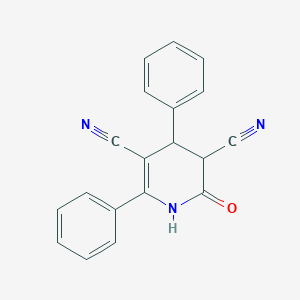

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

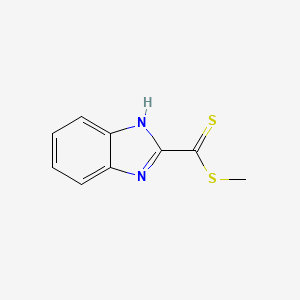
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
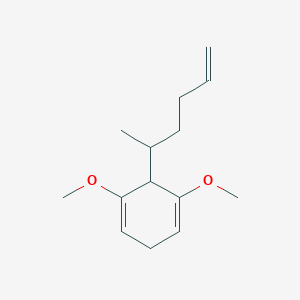
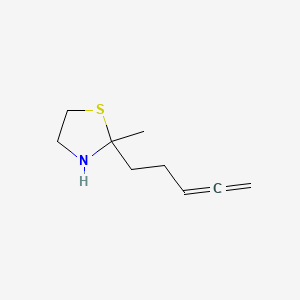
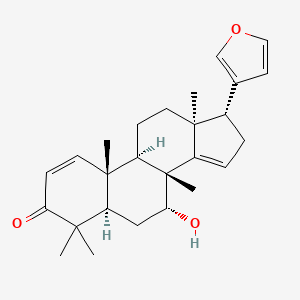
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

